REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[S:10][CH2:9][CH2:8]C(C#N)(O[Si](C)(C)C)[C:6]=2[CH:18]=1.[C:19]([OH:22])(=[O:21])[CH3:20]>Cl>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[S:10][CH2:9][CH2:8][CH:20]([C:19]([OH:22])=[O:21])[C:6]=2[CH:18]=1
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Name
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6-chloro-4-cyano-4-trimethylsilyloxy-3,4-dihydro-2H-1-benzothiopyran
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Quantity
|
5.8 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=CC2=C(C(CCS2)(O[Si](C)(C)C)C#N)C1
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Name
|
stannous chloride dihydrate
|
Quantity
|
0 (± 1) mol
|
Type
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reactant
|
Smiles
|
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
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Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
Recrystallization from benzene
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=CC2=C(C(CCS2)C(=O)O)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.59 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |